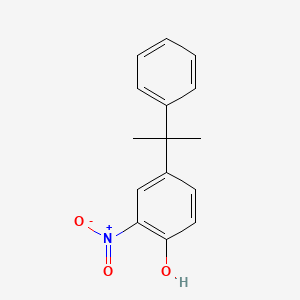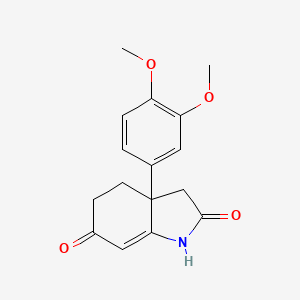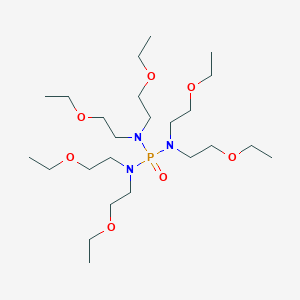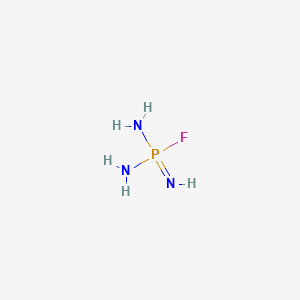
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an epoxide ring. This compound is part of the chola-20,22-dien-24-oic acid family and has significant importance in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid typically involves multiple steps, including the formation of the epoxide ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these synthetic routes include strong oxidizing agents and catalysts that facilitate the formation of the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the epoxide ring or convert hydroxyl groups to hydrogen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: Another compound with multiple hydroxyl groups and a similar chola-20,22-dien-24-oic acid backbone.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta cholestanate-CoA ligase: A related compound involved in similar biochemical pathways.
Uniqueness
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxide ring, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
23337-66-8 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
3-[(1S,2R,5R,7S,10S,11S,14R,15R)-7-hydroxy-10,14-dimethyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-16-en-16-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18-9-12-24(20,23)28-14-15(18)3-6-21(26)27/h3,6,14,16-20,25H,4-5,7-13H2,1-2H3,(H,26,27)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
Clave InChI |
XMAPUACJBHEUSK-BMPKRDENSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@@H]4C(=CO5)C=CC(=O)O)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C35CCC4C(=CO5)C=CC(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
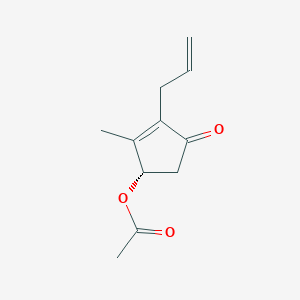
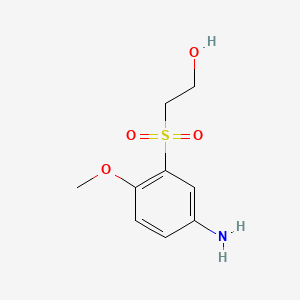
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
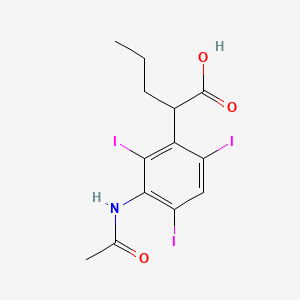
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


